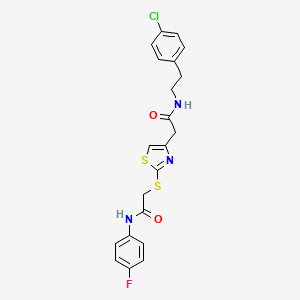

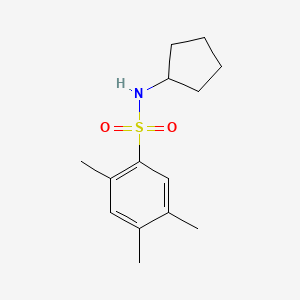

N-cyclopentyl-2,4,5-trimethylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclopentyl-2,4,5-trimethylbenzenesulfonamide (CTMBS) is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been shown to have various biological effects, making it a popular compound for use in laboratory experiments.

科学的研究の応用

- Cannabimimetic Properties Application: Researchers have explored its potential as a cannabinoid receptor agonist or antagonist. Understanding its binding affinity and effects on the endocannabinoid system can inform drug development for pain management, appetite regulation, and other therapeutic purposes.

- Application : In situ ethylene trimerization using a Cr(acac)3/TEA/(Ph2P)2N(cyclopentyl)·(DMP) system has been reported. CP-47,497 derivatives serve as cocatalysts, leading to efficient trimerization reactions. This application is relevant to polymerization and industrial processes .

- Application : Glucokinase activators play a role in diabetes management by regulating glucose metabolism. Investigating CP-47,497’s effects on glucokinase activity could contribute to drug development for diabetes treatment .

- Application : Docking studies and in vitro assays can assess CP-47,497’s anti-inflammatory potential. Understanding its mechanism of action may lead to novel anti-inflammatory drugs .

- Application : Investigating CP-47,497’s ability to inhibit HBV assembly could provide insights into antiviral strategies against HBV infection .

Ethylene Trimerization Catalyst

Glucokinase Activators

Anti-Inflammatory Activity

Inhibition of Hepatitis B Virus Assembly

Crystallography and Structural Studies

作用機序

Target of Action

N-cyclopentyl-2,4,5-trimethylbenzenesulfonamide is a type of sulfonamide compound . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, making them primary targets of sulfonamides .

Mode of Action

Sulfonamides, including N-cyclopentyl-2,4,5-trimethylbenzenesulfonamide, interact with their targets by inhibiting their enzymatic activities . For instance, they can inhibit carbonic anhydrase, an enzyme that assists in maintaining acid-base balance in the body . They can also inhibit dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid, which is essential for bacterial growth .

Biochemical Pathways

By inhibiting the enzymes mentioned above, sulfonamides can affect various biochemical pathways. The inhibition of carbonic anhydrase can lead to diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . On the other hand, the inhibition of dihydropteroate synthetase can prevent the synthesis of folic acid, thereby inhibiting bacterial growth .

Result of Action

The molecular and cellular effects of N-cyclopentyl-2,4,5-trimethylbenzenesulfonamide’s action are primarily due to the inhibition of the enzymes it targets. This can lead to a range of effects, from diuresis and hypoglycemia to the inhibition of bacterial growth .

特性

IUPAC Name |

N-cyclopentyl-2,4,5-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2S/c1-10-8-12(3)14(9-11(10)2)18(16,17)15-13-6-4-5-7-13/h8-9,13,15H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRKUQTJAKDFCON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NC2CCCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentyl[(2,4,5-trimethylphenyl)sulfonyl]amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-[2-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide](/img/structure/B2451157.png)

![5,7-dimethyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2451159.png)

![2-{1-[(2,5-Dimethylphenyl)methyl]benzimidazol-2-yl}oxolane](/img/structure/B2451161.png)

![N-(3-Oxo-3-pyrrolidin-1-ylpropyl)-5,6,7,8-tetrahydro-4H-cyclohepta[B]thio+](/img/structure/B2451164.png)

![4-tert-butyl-N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2451166.png)

![2-{[1-[2-(cyclopropylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2451167.png)

![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2451168.png)

![2-bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B2451170.png)